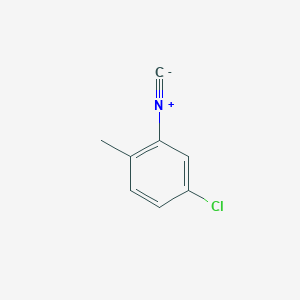

4-Chloro-2-isocyano-1-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

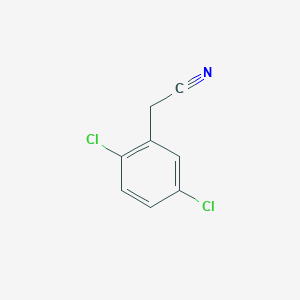

4-Chloro-2-isocyano-1-methylbenzene is a chemical compound with the molecular weight of 151.6 . Its IUPAC name is 4-chloro-1-isocyano-2-methylbenzene .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClN/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the compound.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that benzenes typically undergo electrophilic aromatic substitution reactions . These reactions involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 151.6 . Unfortunately, other specific properties such as boiling point, melting point, and density are not available in the current resources.Applications De Recherche Scientifique

Structural Determinants in Halotriaroylbenzenes

4-Chloro-2-isocyano-1-methylbenzene is relevant in the study of structural determinants in halogen bonding, particularly in compounds like 4-halotriaroylbenzenes. For instance, the structures of 4-chloro- and 4-bromotribenzoylbenzene are dominated by C-X...O=C interactions, which are crucial in understanding the structural aspects of such compounds (Pigge, Vangala, & Swenson, 2006).

Polymerization End-Quenching

This chemical plays a role in the end-quenching of TiCl4-catalyzed quasiliving polymerizations. Alkoxybenzenes, including variants of this compound, are effective in quenching these polymerizations, demonstrating its utility in direct chain-end functionalization in polymer chemistry (Morgan, Martínez-Castro, & Storey, 2010).

Synthesis of Pharmaceutical Intermediates

It serves as an important intermediate in the synthesis of pharmaceutical compounds. For example, its derivatives are used in the synthesis of Tianeptine, showcasing its significance in the pharmaceutical industry (Yang Jian-she, 2009).

Electrochemical Reduction Studies

In electrochemical studies, derivatives of this compound, like methyl triclosan, have been investigated for their reduction at glassy carbon electrodes. These studies provide insights into environmental pollutant reduction processes (Peverly et al., 2014).

Reactivity in Dinuclear Complexes

This compound is significant in studying the reactivity of quinonoid-bridged dinuclear complexes. It helps in understanding the effects of substituents on the reactivity and bonding properties of such complexes, which is vital in organometallic chemistry (Sommer et al., 2013).

Borabenzene Adduct Formation

Its derivatives have been studied for their role in the formation of borabenzene adducts through ligand exchange reactions, highlighting its importance in the study of boron chemistry and coordination compounds (Légaré et al., 2014).

Vaporization Enthalpies

Research into the vaporization enthalpies of chloro-substituted methylbenzenes, including this compound, contributes to our understanding of their thermodynamic properties, which is essential in physical chemistry and material sciences (Verevkin et al., 2014).

Propriétés

IUPAC Name |

4-chloro-2-isocyano-1-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVCJUZMZATMKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394205 |

Source

|

| Record name | 4-chloro-2-isocyano-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

602262-01-1 |

Source

|

| Record name | 4-chloro-2-isocyano-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2,5-Dimethylphenyl)amino]butan-1-ol](/img/structure/B1364419.png)

![3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate](/img/structure/B1364421.png)

![1-[(5-bromothiophen-2-yl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364431.png)